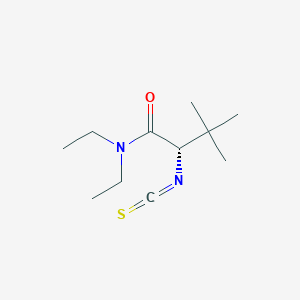
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes diethyl, methyl, and sulfanylidenemethylidene groups attached to an L-valinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide typically involves multiple steps:
Starting Materials: The synthesis begins with L-valinamide, which is reacted with diethylamine and methylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenemethylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methyl-L-valinamide: Lacks the sulfanylidenemethylidene group.
N,N-Diethyl-3-methyl-N~2~-(methylidene)-L-valinamide: Contains a methylidene group instead of sulfanylidenemethylidene.
Uniqueness
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is unique due to the presence of the sulfanylidenemethylidene group, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
919113-08-9 |
|---|---|
Fórmula molecular |
C11H20N2OS |
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
(2S)-N,N-diethyl-2-isothiocyanato-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H20N2OS/c1-6-13(7-2)10(14)9(12-8-15)11(3,4)5/h9H,6-7H2,1-5H3/t9-/m1/s1 |
Clave InChI |
CDJCAKODSXWDRB-SECBINFHSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H](C(C)(C)C)N=C=S |
SMILES canónico |
CCN(CC)C(=O)C(C(C)(C)C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
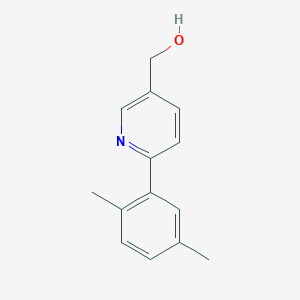
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
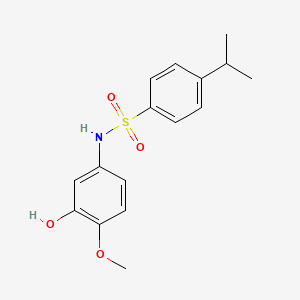
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

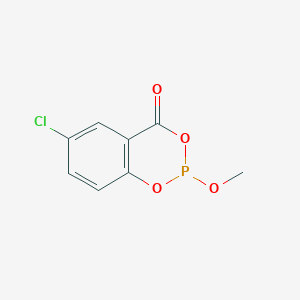
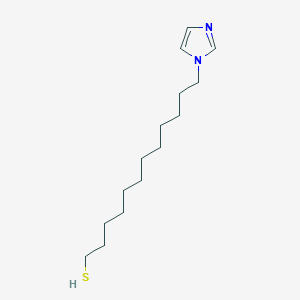
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
